PF-543

Descripción general

Descripción

PF-543 es un potente e inhibidor selectivo de la esfingosina cinasa 1, una enzima que cataliza la producción de esfingosina-1-fosfato a partir de la esfingosina. Este compuesto ha generado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en los campos del cáncer y las enfermedades inflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Una ruta sintética común incluye el uso de materiales de partida comerciales, que se someten a una serie de reacciones como alquilación, sulfonilación y ciclación . Las condiciones de reacción suelen implicar el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de PF-543 sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la sostenibilidad ambiental. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para producir this compound en cantidades a granel .

Análisis De Reacciones Químicas

Tipos de reacciones

PF-543 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas, niveles de pH específicos y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede producir óxidos, mientras que la reducción puede producir derivados reducidos. Las reacciones de sustitución pueden dar lugar a una variedad de compuestos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

PF-543 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

PF-543 ejerce sus efectos inhibiendo selectivamente la esfingosina cinasa 1, lo que reduce la producción de esfingosina-1-fosfato. Esta inhibición interrumpe varios procesos celulares, incluido el crecimiento, la supervivencia y la migración celular. Los objetivos moleculares y las vías implicadas incluyen el receptor de esfingosina-1-fosfato y las vías de señalización descendentes que regulan las funciones celulares .

Comparación Con Compuestos Similares

Compuestos similares

FTY720 (Fingolimod): Otro inhibidor de la esfingosina cinasa con un mecanismo de acción diferente.

SKI-II: Un inhibidor de la esfingosina cinasa no lipídico con una especificidad más amplia

Singularidad de PF-543

This compound destaca por su alta selectividad para la esfingosina cinasa 1 y sus potentes efectos inhibitorios. A diferencia de otros inhibidores, this compound tiene una estructura no lipídica única que contribuye a su especificidad y eficacia .

Actividad Biológica

PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SphK1), a key enzyme involved in sphingolipid metabolism. This compound has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment and inflammatory diseases. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound primarily functions by inhibiting SphK1, leading to decreased levels of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell proliferation and survival. By reducing S1P levels, this compound induces various cellular responses, including apoptosis and autophagy, particularly in cancer cells.

Key Findings:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound treatment leads to a dose- and time-dependent decrease in cell viability across several cancer cell lines, including head and neck squamous cell carcinoma (SCC) cells. For instance, treatment with 25 µM this compound resulted in only 19.8% cell viability after 72 hours in Ca9-22 cells .

- Induction of Cell Death Mechanisms : this compound has been demonstrated to induce both necrosis and apoptosis in SphK1-expressing SCC cells. Flow cytometry analyses revealed that the compound increased the proportion of necrotic cells from 30.4% to 45.8% when combined with autophagy inhibitors .

Autophagy Induction

This compound has been shown to induce autophagy as a protective mechanism against cell death. This process is characterized by the conversion of LC3-I to LC3-II, which is indicative of autophagosome formation.

Research Insights:

- Autophagy Inhibition Effects : The use of autophagy inhibitors like wortmannin and bafilomycin A1 alongside this compound resulted in increased necrosis and apoptosis, suggesting that autophagy may serve a cytoprotective role in this context .

- Reactive Oxygen Species (ROS) Role : The cytotoxic effects of this compound were mitigated by ROS scavengers such as N-acetyl-l-cysteine (NAC), indicating that ROS production is a significant factor in this compound-induced cell death .

In Vivo Studies

This compound's efficacy extends beyond in vitro studies. It has shown promise in various animal models for treating inflammatory conditions and fibrosis.

Case Studies:

- Ulcerative Colitis Model : In murine models of dextran sodium sulfate-induced ulcerative colitis, this compound improved symptoms and reduced inflammatory markers such as IL-1β and IL-6 .

- Pulmonary Fibrosis : this compound administration decreased the expression of profibrotic markers and reduced lung injury in models induced by bleomycin and asbestos exposure .

- Cardiovascular Applications : The compound has also been shown to improve endothelial function in hypertensive mice by inhibiting SphK1 activity, suggesting potential cardiovascular benefits .

Comparative Efficacy

To further understand the biological activity of this compound, it is useful to compare it with other sphingosine kinase inhibitors.

| Compound | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| This compound | 2 | High | Potent SphK1 inhibitor; induces apoptosis |

| Dthis compound | 11.24 | Moderate | Modified version; less effective than this compound |

| ABC294640 | 10 | High | Another SphK1 inhibitor with similar effects |

Propiedades

IUPAC Name |

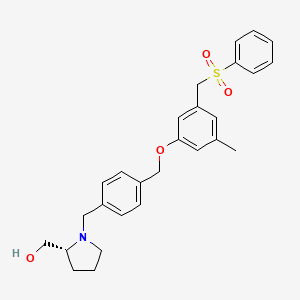

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUXORBZRBIOMQ-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735359 | |

| Record name | [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-82-1 | |

| Record name | [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.